

NBI-6024 and Beta-Cell Preservation: A Technical Whitepaper

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Compound of Interest

Compound Name: NBI-6024
Cat. No.: B10860019

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Abstract

NBI-6024, an altered peptide ligand of the insulin B-chain (9-23) peptide, was investigated as a potential therapeutic agent to preserve beta-cell function in patients with new-onset type 1 diabetes. The rationale for its development was based on preclinical studies in non-obese diabetic (NOD) mice, which suggested that **NBI-6024** could modulate the autoimmune response responsible for beta-cell destruction. This whitepaper provides an in-depth technical overview of **NBI-6024**, including its proposed mechanism of action, a detailed summary of the key clinical trial, and a critical analysis of the outcomes. Despite promising preclinical data, the phase 2 clinical trial did not demonstrate efficacy in preserving beta-cell function in humans.

Introduction: The Challenge of Beta-Cell Preservation in Type 1 Diabetes

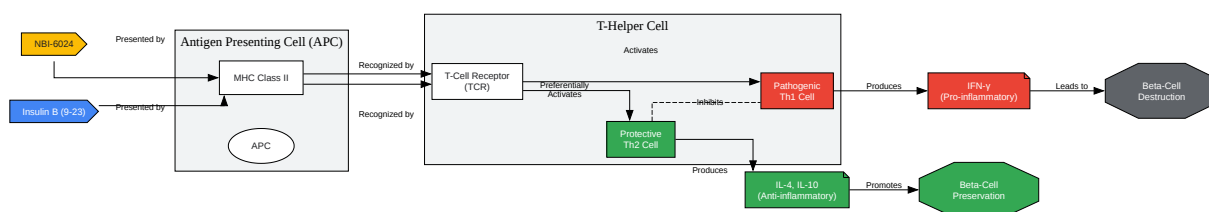
Type 1 diabetes is an autoimmune disease characterized by the progressive destruction of insulin-producing beta-cells in the pancreas. A central goal of therapeutic development is to halt this autoimmune attack and preserve residual beta-cell function, which is associated with improved glycemic control and a reduced risk of long-term complications. One strategy to achieve this is through immune modulation, aiming to shift the balance from a destructive pro-inflammatory immune response to a protective, anti-inflammatory one.

NBI-6024: An Altered Peptide Ligand Approach

NBI-6024 is a synthetic peptide in which specific amino acids of the native insulin B-chain (9-23) peptide have been altered. The native peptide is a known target of autoreactive T-cells in type 1 diabetes. The modifications in **NBI-6024** were designed to change the nature of the T-cell response.

Proposed Mechanism of Action

The therapeutic hypothesis for **NBI-6024** was based on the concept of "immune deviation." In type 1 diabetes, a pro-inflammatory T-helper 1 (Th1) response is thought to mediate beta-cell destruction. Preclinical studies in NOD mice suggested that **NBI-6024** could shift this pathogenic Th1 response to a non-destructive T-helper 2 (Th2) phenotype.^[1] This was proposed to occur through the altered peptide ligand's interaction with the T-cell receptor, leading to the production of anti-inflammatory cytokines.



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Figure 1: Proposed mechanism of **NBI-6024** in modulating the T-cell response.

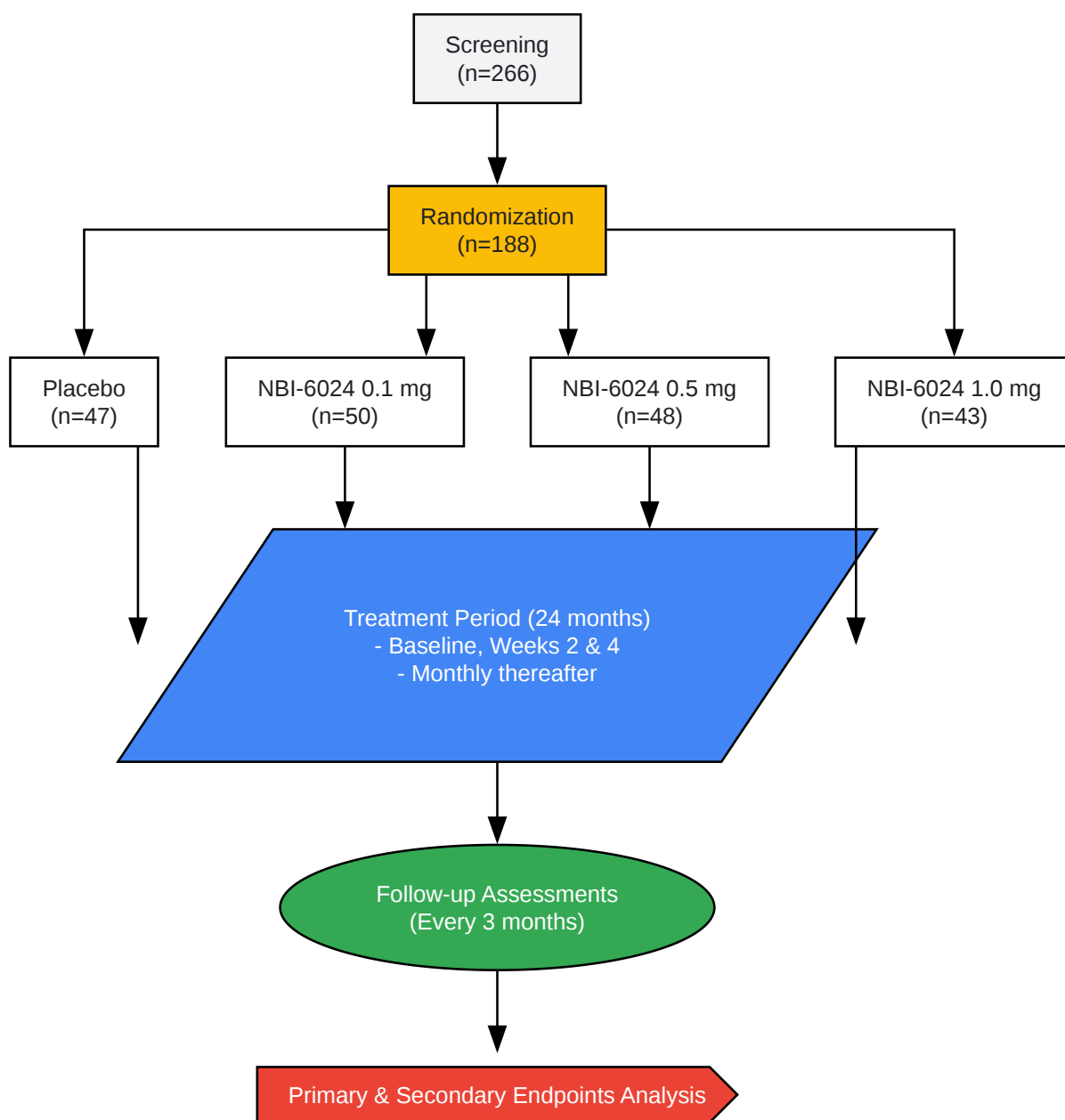
Clinical Development: The Phase 2 Trial (NCT00873561)

A randomized, double-blind, placebo-controlled, dose-ranging phase 2 clinical trial was conducted to evaluate the efficacy and safety of **NBI-6024** in patients with recent-onset type 1 diabetes.[2]

Experimental Protocol

The study enrolled 188 patients between the ages of 10 and 35 who had been diagnosed with type 1 diabetes within 100 days of screening.[2] Participants were randomized into four arms to receive subcutaneous injections of placebo or one of three doses of **NBI-6024** (0.1 mg, 0.5 mg, or 1.0 mg).[2] The treatment was administered at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[2]

The primary endpoint was the change in beta-cell function as measured by the area under the curve (AUC) of C-peptide concentration during a 2-hour mixed-meal tolerance test (MMTT).[2] Secondary endpoints included fasting and peak C-peptide concentrations, daily insulin usage, and immune markers such as islet antibodies and T-cell subsets.[2]



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References

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- 2. No effect of the altered peptide ligand NBI-6024 on beta-cell residual function and insulin needs in new-onset type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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